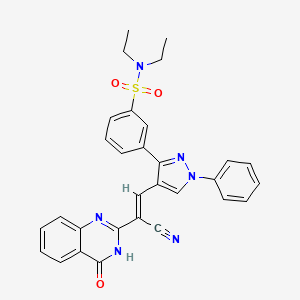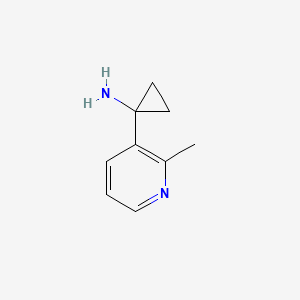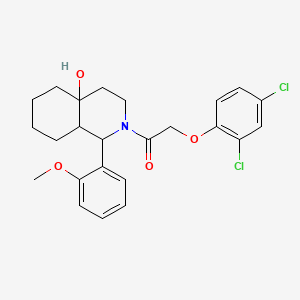
C24H27Cl2NO4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. Ce composé se caractérise par sa structure complexe, qui comprend un groupe dichlorophényle, un cycle cyclopentane et un ester benzoïque. Il est principalement utilisé dans la recherche et les applications industrielles en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-butoxy-5-{[1-(2,4-dichlorophényl)cyclopentane]amido}benzoate de méthyle implique plusieurs étapes :
Formation de l'intermédiaire dichlorophényle : Cette étape implique la chloration d'un cycle phényle pour introduire deux atomes de chlore aux positions 2 et 4.
Formation du cycle cyclopentane : L'intermédiaire dichlorophényle est ensuite réagi avec un dérivé cyclopentane pour former le cycle cyclopentane.
Amidation : Le dérivé cyclopentane est ensuite soumis à une amidation pour introduire le groupe amido.
Estérification : Enfin, le composé subit une estérification avec l'acide butoxybenzoïque pour former le produit final.
Méthodes de production industrielle
En milieu industriel, la production de ce composé est généralement réalisée dans de grands réacteurs sous des conditions contrôlées afin d'assurer un rendement élevé et une pureté élevée. Les conditions réactionnelles impliquent souvent l'utilisation de catalyseurs, de températures élevées et de solvants spécifiques pour faciliter les réactions.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-butoxy-5-{[1-(2,4-dichlorophényl)cyclopentane]amido}benzoate de méthyle subit plusieurs types de réactions chimiques :
Oxydation : Ce composé peut être oxydé pour former divers produits d'oxydation.
Réduction : Il peut également subir des réactions de réduction, en particulier au niveau du groupe amido.
Substitution : Le groupe dichlorophényle peut participer à des réactions de substitution, où les atomes de chlore sont remplacés par d'autres substituants.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs tels que l'hydroxyde de sodium et divers nucléophiles sont utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des amines.
Applications De Recherche Scientifique
Le 2-butoxy-5-{[1-(2,4-dichlorophényl)cyclopentane]amido}benzoate de méthyle a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme matière première pour la synthèse de molécules plus complexes.
Biologie : Le composé est utilisé dans des études liées à l'inhibition enzymatique et à la liaison aux protéines.
Industrie : Le composé est utilisé dans la production de produits chimiques spécialisés et comme intermédiaire dans la synthèse d'agrochimiques.
Mécanisme d'action
Le mécanisme d'action du 2-butoxy-5-{[1-(2,4-dichlorophényl)cyclopentane]amido}benzoate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Le composé se lie aux enzymes et aux protéines, inhibant leur activité. Cette inhibition est souvent médiée par la formation de liaisons covalentes ou d'interactions non covalentes fortes avec les sites actifs des molécules cibles.
Mécanisme D'action
The mechanism of action of methyl 2-butoxy-5-{[1-(2,4-dichlorophenyl)cyclopentane]amido}benzoate involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity. This inhibition is often mediated through the formation of covalent bonds or strong non-covalent interactions with the active sites of the target molecules.
Comparaison Avec Des Composés Similaires
Composés similaires
- Methyl 2-butoxy-5-{[1-(2,4-dichlorophenyl)cyclopentane]amido}benzoate
- Tetrahydro-2-furanylmethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3
Unicité
Le 2-butoxy-5-{[1-(2,4-dichlorophényl)cyclopentane]amido}benzoate de méthyle est unique en raison de ses caractéristiques structurales spécifiques, telles que la présence à la fois d'un groupe dichlorophényle et d'un cycle cyclopentane. Ces caractéristiques confèrent des propriétés chimiques distinctes, ce qui le rend particulièrement utile dans diverses applications.
Propriétés
Formule moléculaire |
C24H27Cl2NO4 |
|---|---|
Poids moléculaire |
464.4 g/mol |
Nom IUPAC |
1-[4a-hydroxy-1-(2-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-2-(2,4-dichlorophenoxy)ethanone |
InChI |
InChI=1S/C24H27Cl2NO4/c1-30-20-8-3-2-6-17(20)23-18-7-4-5-11-24(18,29)12-13-27(23)22(28)15-31-21-10-9-16(25)14-19(21)26/h2-3,6,8-10,14,18,23,29H,4-5,7,11-13,15H2,1H3 |
Clé InChI |
AKIVTMSWXDDPBD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2C3CCCCC3(CCN2C(=O)COC4=C(C=C(C=C4)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


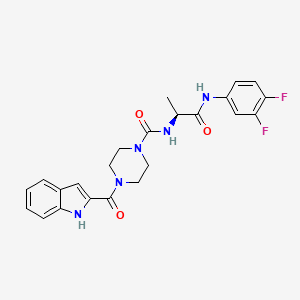

![1H-Pyrrolo[2,3-b]pyridine, 3-chloro-1-(phenylsulfonyl)-](/img/structure/B12634423.png)
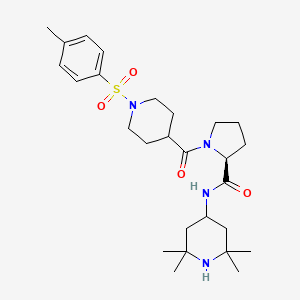
![Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B12634427.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-5-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634434.png)

![(6,7-Dihydro-5H-[1]pyrindin-5-YL)-methyl-amine](/img/structure/B12634444.png)

![2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]-](/img/structure/B12634454.png)

![N-Hydroxy-2-{[(2-methylphenyl)methyl]sulfamoyl}acetamide](/img/structure/B12634466.png)
